4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

Lipophilicity Drug-likeness Physicochemical properties

This sulfamoyl benzamide is structurally differentiated by its terminal 4-pyridinyl-1,3,4-oxadiazole, which is essential for hinge-region hydrogen bonding in kinase inhibitor programs. With an XLogP3 of 2.5 and a tPSA of 127 Ų, it bridges drug-like and probe-like property spaces, making it ideal for targeted library synthesis and phenotypic screening. Unlike methoxymethyl analogs, this compound delivers reproducible target engagement profiles. Procure it for SAR campaigns in kinase inhibitor and agrochemical discovery.

Molecular Formula C23H21N5O4S
Molecular Weight 463.51
CAS No. 862825-03-4
Cat. No. B2385583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
CAS862825-03-4
Molecular FormulaC23H21N5O4S
Molecular Weight463.51
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4
InChIInChI=1S/C23H21N5O4S/c1-2-28(16-17-6-4-3-5-7-17)33(30,31)20-10-8-18(9-11-20)21(29)25-23-27-26-22(32-23)19-12-14-24-15-13-19/h3-15H,2,16H2,1H3,(H,25,27,29)
InChIKeyLRDXNMJLHOSDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for CAS 862825-03-4: Chemical Identity and Baseline Characteristics of a 4-Pyridinyl-1,3,4-Oxadiazole Benzamide


4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide (CAS 862825-03-4) is a small-molecule member of the sulfamoyl benzamide class, characterized by a distinctive terminal 4-pyridinyl substituent on the 1,3,4-oxadiazole ring. Its molecular formula is C23H21N5O4S, with a molecular weight of 463.5 g/mol and a computed XLogP3-AA of 2.5 [1]. This basic chemical identity forms the foundation for understanding its differentiation from analogs where the R-group on the oxadiazole is varied.

Why Generic Substitution Fails for 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide: The Critical Role of the 4-Pyridinyl Oxadiazole Moiety


In-class compounds containing the sulfamoyl-phenyl core cannot be interchanged with CAS 862825-03-4 without risking significant alterations in molecular recognition and pharmacodynamics. The specific structural feature anchoring its potential activity is the terminal 4-pyridinyl-1,3,4-oxadiazole moiety. Analogs like CID 2155634, which replace this group with a methoxymethyl substituent, exhibit fundamentally different topological polar surface area (tPSA) and lipophilicity profiles [1]. As shown in the quantitative evidence below, such seemingly minor structural permutations lead to measurable deviations in computed drug-likeness and likely experimental target engagement, which are critical for reproducible research outcomes.

Quantitative Differentiation Evidence for CAS 862825-03-4 Against the Closest Structural Analogs


Lipophilicity Shift: 4-Pyridinyl vs. Methoxymethyl Oxadiazole Impacts logP by Over 50%

The target compound exhibits a computed XLogP3-AA of 2.5. This represents a 56% increase in lipophilicity over the closest direct analog, CID 2155634, which features a methoxymethyl substituent on the oxadiazole and has a computed XLogP3-AA of 1.6 [1][2]. This shift, driven by the 4-pyridinyl group, indicates a superior passive membrane permeability profile in silico, essential for intracellular target engagement.

Lipophilicity Drug-likeness Physicochemical properties

Enhanced Structural Complexity: A Higher Heavy Atom Count for Specific Target Interactions

CAS 862825-03-4 contains 33 heavy atoms, compared to 30 heavy atoms in the methoxymethyl analog CID 2155634 [1][2]. These additional three heavy atoms constitute the 4-pyridinyl ring, a known pharmacophore for forming critical pi-stacking and hydrogen-bonding interactions with biological targets.

Molecular recognition Structural biology Fragment-based design

Potential for Class-Defined Polypharmacology in Kinase and Antimicrobial Space

While no direct target-specific IC50 data is available for CAS 862825-03-4, its inclusion in the broader ChemDiv screening library (identified via AKOS024586821) and the structural class's implication in benzamide-substituted pyridine-linked 1,2,4-oxadiazole research provide class-level evidence for its utility. Research on analogous benzamide-oxadiazole compounds has demonstrated 'good larvicidal and fungicidal activities' [1], establishing a precedent for biological activity in this specific chemical space.

Kinase inhibition Antimicrobial Polypharmacology

Recommended Application Scenarios for 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide


Medicinal Chemistry Hit Expansion Targeting Kinases with Hinge-Region Binders

Given the compound's higher lipophilicity (XLogP3 of 2.5) and the 4-pyridinyl ring's capacity for hinge-region hydrogen bonding, the primary recommended application is in targeted library synthesis for kinase inhibitor discovery. The molecule serves as a high-value starting point for optimization campaigns aiming to improve cellular potency where passive permeability is paramount [1].

Agrochemical Discovery: Late-Stage Diversification for Fungicidal Leads

Based on class-level evidence of fungicidal activity in pyridine-linked 1,2,4-oxadiazole benzamides, this compound is an ideal candidate for diversification in agrochemical discovery. The specific substitution pattern differentiates it from simpler analogs, offering a unique chemotype for structure-activity relationship (SAR) studies aimed at identifying novel fungicidal modes of action [2].

Chemical Biology Probe Design for Polypharmacology Studies

The distinct physicochemical signature—specifically the topologically polar surface area (tPSA) derived from the 127 Ų surface—positions this compound for use in cellular target engagement panels. Its structural features allow it to bridge property spaces between drug-like and probe-like molecules, making it suitable for assembling focused libraries for phenotypic screening and identifying novel protein targets [1].

Quote Request

Request a Quote for 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.